molecular formula C11H15F2N B13223435 3,4-difluoro-N-(pentan-2-yl)aniline

3,4-difluoro-N-(pentan-2-yl)aniline

Cat. No.: B13223435
M. Wt: 199.24 g/mol
InChI Key: ZJSBXGOXIBAXQG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(pentan-2-yl)aniline: is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the aniline moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(pentan-2-yl)aniline typically involves the reaction of 3,4-difluoroaniline with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-difluoro-N-(pentan-2-yl)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH or KOH in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-difluoro-N-(pentan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of aniline derivatives. It serves as a model compound to investigate the interactions of fluorinated anilines with biological macromolecules .

Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. Fluorine atoms in the structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in developing materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The pentan-2-yl group provides hydrophobic interactions, further stabilizing the compound-target complex .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

3,4-difluoro-N-pentan-2-ylaniline

InChI

InChI=1S/C11H15F2N/c1-3-4-8(2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3

InChI Key

ZJSBXGOXIBAXQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

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